molecular formula C27H24ClN7O B2590645 1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1005950-57-1

1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B2590645
CAS RN: 1005950-57-1
M. Wt: 497.99
InChI Key: ZSXNEPKRHPAHPJ-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The compound appears to contain several functional groups, including a chlorophenyl group, a pyrazole group, and a pyrimidine group .

Scientific Research Applications

a. Kinase Inhibition: The compound’s pyrazolo[3,4-d]pyrimidine moiety suggests potential kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Scientists are exploring whether this compound can selectively inhibit specific kinases, making it a valuable lead for targeted therapies.

b. Anti-Inflammatory Effects: Given the cyclopentane carboxamide scaffold, researchers are investigating the compound’s anti-inflammatory properties. Inflammation contributes to numerous diseases, such as autoimmune disorders and neurodegenerative conditions. Understanding how this compound modulates inflammatory pathways could lead to novel treatments.

c. Anticancer Potential: The phenylpyrazole and pyrazolo[3,4-d]pyrimidine moieties hint at potential anticancer effects. Researchers are evaluating its cytotoxicity against cancer cell lines and studying its mechanism of action. Additionally, they explore whether it can sensitize cancer cells to existing chemotherapeutic agents.

Computational Chemistry and Molecular Modeling

The compound’s complex structure provides an excellent opportunity for computational studies:

a. Docking Studies: Using molecular docking simulations, researchers predict how this compound interacts with specific protein targets. Such studies aid in drug design by identifying potential binding sites and optimizing ligand-receptor interactions.

b. Quantum Chemical Calculations: Quantum mechanical calculations help elucidate electronic properties, stability, and reactivity. Researchers explore the compound’s frontier molecular orbitals, charge distribution, and vibrational spectra.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically requires experimental data from biological studies, which doesn’t seem to be available for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of synthesis methods .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN7O/c1-18-15-23(32-26(36)27(13-5-6-14-27)19-9-11-20(28)12-10-19)35(33-18)25-22-16-31-34(24(22)29-17-30-25)21-7-3-2-4-8-21/h2-4,7-12,15-17H,5-6,13-14H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXNEPKRHPAHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=NC=NC5=C4C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

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